4-(2-Fluorophenyl)-3-methylbenzoic acid
Overview
Description
4-(2-Fluorophenyl)-3-methylbenzoic acid, also known as FMBA, is an organic compound that belongs to the family of benzoic acids. It has a molecular formula of C14H11FO2 and a molecular weight of 232.24 g/mol. FMBA is a white powder that is sparingly soluble in water and soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity for ent2 than ent1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The structurally similar compound fpmint acts as an inhibitor of ents . It interacts with these transporters, reducing their activity and thus affecting the transport of nucleosides across the cell membrane .
Biochemical Pathways
Ents, the potential targets of this compound, are involved in nucleotide synthesis and regulation of adenosine function . Therefore, it can be inferred that the compound may impact these biochemical pathways.
Result of Action
The inhibition of ents by a structurally similar compound suggests that this compound may also affect nucleoside transport across cell membranes .
Advantages and Limitations for Lab Experiments
4-(2-Fluorophenyl)-3-methylbenzoic acid has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized through various methods. This compound is also highly soluble in organic solvents, which makes it easy to handle and use in different experiments. However, this compound has some limitations, including its low solubility in water, which may limit its use in some experiments. Additionally, this compound may exhibit some toxicity at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 4-(2-Fluorophenyl)-3-methylbenzoic acid. One potential area of research is the development of this compound derivatives with enhanced biological activity and specificity. Additionally, this compound may be investigated as a potential inhibitor of other enzymes and receptors that play a role in various diseases. Furthermore, this compound may be studied as a potential building block for the synthesis of novel organic compounds with unique properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and materials with various applications in different fields.
Scientific Research Applications
4-(2-Fluorophenyl)-3-methylbenzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been investigated as a potential inhibitor of aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications. Additionally, this compound has been studied as a building block for the synthesis of various organic compounds, including liquid crystals and polymers.
properties
IUPAC Name |
4-(2-fluorophenyl)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFHWNJTPNXUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673476 | |
Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1008773-94-1 | |
Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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